molecular formula C9H18F3NO5Si B14124121 Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate

Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate

Cat. No.: B14124121
M. Wt: 305.32 g/mol
InChI Key: WFZBPNBTTAVTAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate typically involves the reaction of 3-(trimethoxysilyl)propylamine with 2,2,2-trifluoroethyl chloroformate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction scheme is as follows:

[ \text{3-(Trimethoxysilyl)propylamine} + \text{2,2,2-Trifluoroethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate can undergo various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

    Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form polysiloxanes.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

    Substitution: Nucleophiles such as amines or alcohols.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

Major Products

    Hydrolysis: Silanols and polysiloxanes.

    Substitution: Carbamate derivatives.

    Condensation: Polysiloxanes with varying degrees of cross-linking.

Scientific Research Applications

Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate involves its ability to undergo hydrolysis and condensation reactions. The trimethoxysilyl group hydrolyzes to form silanols, which can then condense to form siloxane bonds. This property is particularly useful in the formation of cross-linked networks in coatings and adhesives. The trifluoroethyl group imparts hydrophobicity and chemical resistance to the compound, enhancing its performance in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate is unique due to the presence of both a trifluoroethyl group and a trimethoxysilylpropyl group. This combination imparts distinct properties such as enhanced hydrophobicity, chemical resistance, and the ability to form cross-linked networks through hydrolysis and condensation reactions. These properties make it particularly valuable in applications requiring durable and stable materials.

Properties

Molecular Formula

C9H18F3NO5Si

Molecular Weight

305.32 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(3-trimethoxysilylpropyl)carbamate

InChI

InChI=1S/C9H18F3NO5Si/c1-15-19(16-2,17-3)6-4-5-13-8(14)18-7-9(10,11)12/h4-7H2,1-3H3,(H,13,14)

InChI Key

WFZBPNBTTAVTAD-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCNC(=O)OCC(F)(F)F)(OC)OC

Origin of Product

United States

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